molecular formula C11H22N2O3S B5594970 1-(ethylsulfonyl)-4-(3-methylbutanoyl)piperazine

1-(ethylsulfonyl)-4-(3-methylbutanoyl)piperazine

Cat. No.: B5594970
M. Wt: 262.37 g/mol
InChI Key: MGLJJZGMTHSNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-4-(3-methylbutanoyl)piperazine is a useful research compound. Its molecular formula is C11H22N2O3S and its molecular weight is 262.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13511374 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by El Abbouchi et al. (2020) highlights the synthesis of ethacrynic acid derivatives containing sulfonamides linked via piperazine, which were evaluated against cancer cell lines. These compounds displayed potent anti-proliferative activities, indicating the significance of piperazine linkers in developing highly effective anti-cancer agents (El Abbouchi et al., 2020).

Antibacterial Applications

Research conducted by Matsumoto and Minami (1975) delved into the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives linked with piperazine. These compounds demonstrated enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa, underscoring the potential of piperazine derivatives in addressing resistant bacterial strains (Matsumoto & Minami, 1975).

Anti-Malarial Properties

Cunico et al. (2009) reported on the crystal structures of active piperazine derivatives with anti-malarial activity. Their findings emphasize the critical role of the piperazine derivatives' structural components in mediating their biological activities against malaria (Cunico et al., 2009).

Novel Radioligands and Receptor Antagonists

Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and high selectivity. This research underscores the utility of piperazine derivatives in creating highly specific receptor antagonists for therapeutic applications (Borrmann et al., 2009).

Chemotherapy and Anti-HIV Agents

Piperazine derivatives have also been studied for their roles in chemotherapy and as non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating the versatility and potential of these compounds in various therapeutic contexts (Romero et al., 1994).

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-17(15,16)13-7-5-12(6-8-13)11(14)9-10(2)3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLJJZGMTHSNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.